Revizinone
Revizinone
Revizinone, also known as R 80123, inhibits cyclic nucleotide phosphodiesterase type III.
Brand Name:
Vulcanchem
CAS No.:
133718-29-3
VCID:
VC0541284
InChI:
InChI=1S/C26H29N5O3/c1-30(21-10-6-3-7-11-21)24(33)17-34-29-25(18-8-4-2-5-9-18)19-12-13-22-20(14-19)15-31-16-23(32)28-26(31)27-22/h2,4-5,8-9,12-14,21H,3,6-7,10-11,15-17H2,1H3,(H,27,28,32)/b29-25+
SMILES:
CN(C1CCCCC1)C(=O)CON=C(C2=CC=CC=C2)C3=CC4=C(C=C3)NC5=NC(=O)CN5C4
Molecular Formula:
C26H29N5O3
Molecular Weight:
459.5 g/mol
Revizinone
CAS No.: 133718-29-3
Inhibitors
VCID: VC0541284
Molecular Formula: C26H29N5O3
Molecular Weight: 459.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 133718-29-3 |
---|---|
Product Name | Revizinone |
Molecular Formula | C26H29N5O3 |
Molecular Weight | 459.5 g/mol |
IUPAC Name | N-cyclohexyl-N-methyl-2-[(E)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide |
Standard InChI | InChI=1S/C26H29N5O3/c1-30(21-10-6-3-7-11-21)24(33)17-34-29-25(18-8-4-2-5-9-18)19-12-13-22-20(14-19)15-31-16-23(32)28-26(31)27-22/h2,4-5,8-9,12-14,21H,3,6-7,10-11,15-17H2,1H3,(H,27,28,32)/b29-25+ |
Standard InChIKey | VHDUUXNHZLBGHQ-XLVZBRSZSA-N |
Isomeric SMILES | CN(C1CCCCC1)C(=O)CO/N=C(\C2=CC=CC=C2)/C3=CC4=C(C=C3)NC5=NC(=O)CN5C4 |
SMILES | CN(C1CCCCC1)C(=O)CON=C(C2=CC=CC=C2)C3=CC4=C(C=C3)NC5=NC(=O)CN5C4 |
Canonical SMILES | CN(C1CCCCC1)C(=O)CON=C(C2=CC=CC=C2)C3=CC4=C(C=C3)NC5=NC(=O)CN5C4 |
Appearance | Solid powder |
Description | Revizinone, also known as R 80123, inhibits cyclic nucleotide phosphodiesterase type III. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | R 80123; R80123; R-80123 |
Reference | 1: Vroom MB, van Wezel HB, Visser CA, Eijsman L, van Zwieten PA. Hemodynamic effects of the novel selective cAMP-phosphodiesterase III inhibitor R 80122 in anesthetized patients with moderate left ventricular dysfunction before coronary artery bypass grafting. J Cardiothorac Vasc Anesth. 1995 Jun;9(3):272-7. PubMed PMID: 7669959. 2: Kazmaier S, Stephan H, Sonntag H. [Hemodynamic effects of new phosphodiesterase inhibitors in patients with coronary heart disease. A comparison between enoximone and R80122]. Anaesthesist. 1995 Jun;44(6):410-6. German. PubMed PMID: 7653792. 3: Stephan H, Kazmaier S, Hoeft A, Sonntag H. Effects of enoximone and R 80122, a new selective phosphodiesterase III inhibitor, on hemodynamics and myocardial energetics in patients with ischemic heart disease. Anesth Analg. 1994 Dec;79(6):1059-65. PubMed PMID: 7978427. 4: Autschbach R, Lange H, Stephan H, Mohr FW, Becker B, Sonntag H. Effects of R80122, a new phosphodiesterase inhibitor, on liver and global haemodynamics in patients undergoing coronary artery bypass surgery. Cardiovasc Surg. 1994 Dec;2(6):698-702. PubMed PMID: 7858987. 5: Schröder T, Hering JP, Foth H, Ferrari M, Sipinková I, Hellige G. Peripheral and cardiac effects of a new phosphodiesterase inhibitor in comparison with enoximone. Arzneimittelforschung. 1994 Aug;44(8):948-50. PubMed PMID: 7945538. 6: Herregods L, Rolly G, Van Belleghem Y, Van Nooten G. Haemodynamic effects of R 80122 immediately after cardiopulmonary bypass; preliminary results. Anaesthesia. 1994 Aug;49(8):719-22. PubMed PMID: 7943708. 7: Li Q, Himmel HM, Ravens U. Effects of the new phosphodiesterase-III inhibitor R80122 on contractility and calcium current in human cardiac tissue. J Cardiovasc Pharmacol. 1994 Jul;24(1):133-43. PubMed PMID: 7521478. 8: Roevens P, de Chaffoy de Courcelles D. Cyclic AMP-phosphodiesterase IIIA1 inhibitors decrease cytosolic Ca2+ concentration and increase the Ca2+ content of intracellular storage sites in human platelets. Biochem Pharmacol. 1993 Jun 9;45(11):2279-82. PubMed PMID: 8390836. 9: Schneider J, Beck E, Heers C, Conrad C, de Chaffoy de Courcelles D, Wilffert B, Peters T. Cardiac effects of R 79595 and its isomers (R 80122 and R 80123) in an acute heart failure model. A new class of cardiotonic agents with highly selective phosphodiesterase III inhibitory properties. Naunyn Schmiedebergs Arch Pharmacol. 1992 Nov;346(5):563-72. PubMed PMID: 1470228. 10: de Cheffoy de Courcelles D, de Loore K, Freyne E, Janssen PA. Inhibition of human cardiac cyclic AMP-phosphodiesterases by R 80122, a new selective cyclic AMP-phosphodiesterase III inhibitor: a comparison with other cardiotonic compounds. J Pharmacol Exp Ther. 1992 Oct;263(1):6-14. PubMed PMID: 1328613. 11: Lange H, Stephan H, Autschbach R, Lueerssen K, Zielmann S, Sonntag H. [Effects of R80122. The influence of a new phosphodiesterase inhibitor on global and intestinal hemodynamics in coronary surgery patients]. Anaesthesist. 1992 Aug;41(8):474-80. German. PubMed PMID: 1524159. 12: Van de Water A, Xhonneux R, Reneman RS, Janssen PA. Cardiac and hemodynamic effects of intravenous R80122, a new phosphodiesterase III inhibitor, in a canine model of myocardial ischemia and heart failure. J Cardiovasc Pharmacol. 1992 Jul;20(1):18-24. PubMed PMID: 1383627. 13: Vandeplassche GM, Hermans CF, de Chaffoy de Courcelles DR, D'Aubioul JA, Wouters LJ, De Clerck FF. Comparative effects of R 80122, enoximone, and milrinone on left ventricular phosphodiesterase isoenzymes in vitro and on contractility of normal and stunned myocardium in vivo in dogs. J Cardiovasc Pharmacol. 1992 May;19(5):714-22. PubMed PMID: 1381769. 14: Van de Water A, d'Aubioul J, Van Gerven W, de Chaffoy de Courcelles D, Freyne E, Xhonneux R, Reneman RS, Janssen PA. Cardiac and hemodynamic effects of intravenous R 80122, a new phosphodiesterase III inhibitor, in anesthetized and awake dogs. Arch Int Pharmacodyn Ther. 1992 Mar-Apr;316:60-74. PubMed PMID: 1530374. 15: Wilhelm D, Wilffert B, Janssens WJ, Leidig A, Meuter C, Ebbert M, Peters T. In vitro pharmacology of R 80122, a novel phosphodiesterase inhibitor. J Cardiovasc Pharmacol. 1992;20(5):705-14. PubMed PMID: 1280731. |
PubChem Compound | 9571043 |
Last Modified | Dec 05 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume